(9beta,13alpha,14beta,17alpha)-2-Methoxyestra-1,3,5(10)-Triene-3,17-Diyl Disulfamate, more commonly known as STX140, is a synthetic, sulfamoylated derivative of the naturally occurring mammalian steroid 2-methoxyestradiol (2-ME). [] STX140 belongs to a class of compounds known as microtubule disruptors. [] These compounds exert their biological effects by interfering with the assembly and dynamics of microtubules, crucial components of the cell's cytoskeleton involved in various cellular processes, including cell division. []
Scientific research has identified STX140 as a potential anti-cancer agent due to its multi-targeted mechanism of action. [] Notably, STX140 demonstrates potent anti-proliferative and anti-angiogenic activities, inhibiting the growth and spread of blood vessels that supply nutrients to tumors. [] Additionally, STX140 acts as an inhibitor of steroid sulfatase (STS), an enzyme involved in the production of estrogens, which can contribute to the growth of hormone-dependent cancers. []
While detailed molecular structure analysis is not explicitly described within the provided papers, the research highlights the presence of a critical aryl O-sulfamate pharmacophore in STX140. [] This pharmacophore is crucial for its multi-targeted mechanism of action. [] The bis-sulfamate structure contributes to its favorable pharmacokinetic properties, including high oral bioavailability, atypical of estradiol derivatives. []
STX140 exhibits a multi-targeted mechanism of action, primarily attributed to its ability to disrupt microtubule polymerization. [, ] This disruption leads to cell cycle arrest, specifically in the G2/M phase, preventing cell division and proliferation. [] Furthermore, STX140 induces apoptosis, or programmed cell death, in cancer cells. [] This apoptotic effect involves the intrinsic mitochondrial pathway, characterized by mitochondrial membrane depolarization and activation of caspase enzymes. []
Beyond its microtubule-disrupting properties, STX140 also inhibits steroid sulfatase (STS), an enzyme involved in the production of estrogens. [] By inhibiting STS, STX140 limits the availability of estrogens, which can stimulate the growth of hormone-dependent cancers. []
Interestingly, STX140's interaction with carbonic anhydrase II (CAII) within red blood cells contributes to its favorable pharmacokinetic properties. [] This interaction facilitates drug sequestration into red blood cells, protecting it from rapid metabolism and enhancing its oral bioavailability. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: